

# 11-Dehydroxygrevilloside B molecular weight and formula

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## Compound of Interest

Compound Name: 11-Dehydroxygrevilloside B

Cat. No.: B590245

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## In-Depth Technical Guide to 11-Dehydroxygrevilloside B

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **11-Dehydroxygrevilloside B**, a naturally occurring glucopyranoside. The document details its fundamental physicochemical properties, including molecular weight and chemical formula. While specific experimental data and associated signaling pathways for **11-Dehydroxygrevilloside B** are not extensively available in current literature, this guide outlines general experimental protocols for the isolation, purification, and characterization of similar natural products. Furthermore, it explores potential biological activities and signaling pathways that may be relevant based on the broader class of grevilloside compounds and other phenolic glycosides. This guide aims to serve as a foundational resource for researchers initiating studies on **11-Dehydroxygrevilloside B** and to provide a framework for future investigations into its therapeutic potential.

### Physicochemical Properties

**11-Dehydroxygrevilloside B** is a phenolic glycoside with the molecular formula C<sub>17</sub>H<sub>26</sub>O<sub>7</sub>.<sup>[1]</sup> Its molecular weight is 342.4 g/mol .<sup>[1]</sup>

Property	Value	Reference
Molecular Formula	C17H26O7	[1]
Molecular Weight	342.4 g/mol	[1]
IUPAC Name	(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol	
CAS Number	197307-49-6	[1]
Physical Description	Powder	[1]
Purity	>98% (as commercially available)	[1]

## Potential Biological Activities and Therapeutic Context

While specific biological activities of **11-Dehydroxygrevilloside B** are not yet extensively documented, compounds within the broader grevilloside family and other phenolic glycosides have demonstrated a range of pharmacological effects. These activities provide a basis for hypothesizing the potential therapeutic applications of **11-Dehydroxygrevilloside B**.

Table 2: Potential Biological Activities of Grevilloside and Related Phenolic Compounds

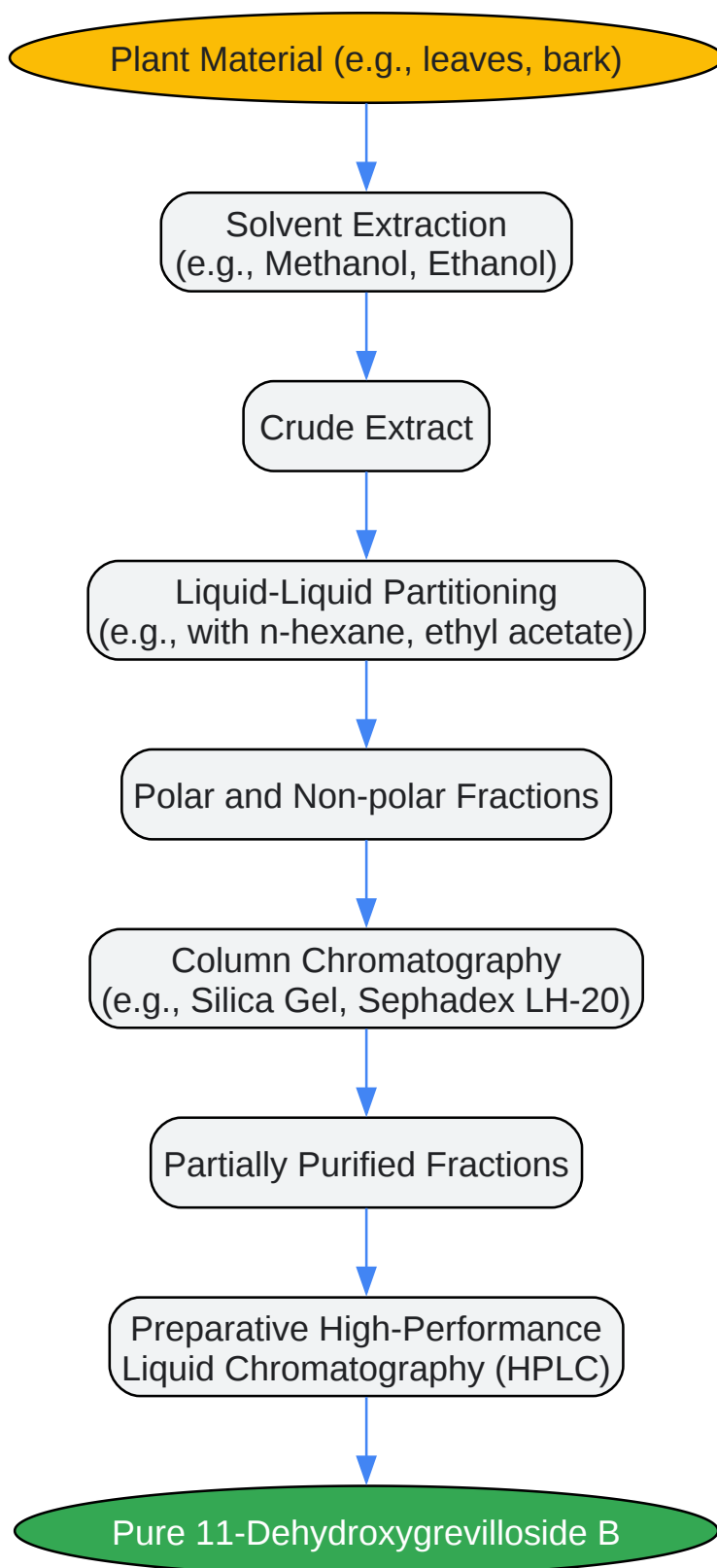
Biological Activity	Potential Mechanism of Action	Potential Therapeutic Application
Antioxidant	Scavenging of free radicals, chelation of metal ions, upregulation of antioxidant enzymes.	Management of oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Anti-inflammatory	Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of inflammatory signaling pathways (e.g., NF- $\kappa$ B).	Treatment of inflammatory conditions like arthritis, inflammatory bowel disease, and dermatitis.
Antimicrobial	Disruption of microbial cell membranes, inhibition of essential enzymes, interference with biofilm formation.	Development of new antimicrobial agents to combat bacterial and fungal infections.
Anticancer	Induction of apoptosis, inhibition of cell proliferation and angiogenesis, modulation of cancer-related signaling pathways.	Cancer therapy, potentially as an adjunct to conventional treatments.

## Methodologies for Investigation

The following sections outline generalized experimental protocols that can be adapted for the study of **11-Dehydroxygrevilloside B**, from its isolation to the characterization of its biological activity.

## Isolation and Purification Workflow

The isolation of **11-Dehydroxygrevilloside B** from a plant source would typically follow a multi-step chromatographic process.



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Caption: A generalized workflow for the isolation and purification of **11-Dehydroxygrevilloside B**.

## Structural Elucidation

The precise chemical structure of the isolated compound would be confirmed using a combination of spectroscopic techniques.

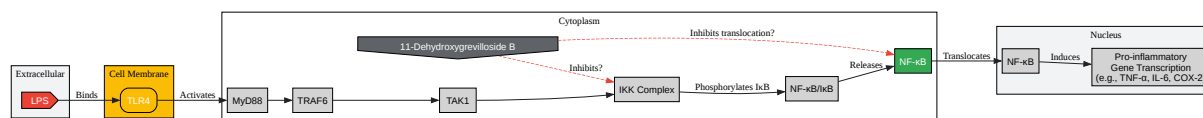
Table 3: Spectroscopic and Spectrometric Methods for Structural Elucidation

Technique	Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy	
<sup>1</sup> H NMR	Number, environment, and connectivity of protons.
<sup>13</sup> C NMR	Number and type of carbon atoms.
2D NMR (COSY, HSQC, HMBC)	Connectivity between protons and carbons, long-range correlations.
Mass Spectrometry (MS)	
High-Resolution MS (HRMS)	Precise molecular weight and elemental composition for formula determination.
Tandem MS (MS/MS)	Fragmentation patterns for structural insights.
Infrared (IR) Spectroscopy	Presence of functional groups (e.g., hydroxyl, aromatic rings, glycosidic bonds).
Ultraviolet-Visible (UV-Vis) Spectroscopy	Presence of chromophores, such as aromatic systems.

## Hypothetical Signaling Pathway Investigation

Based on the known activities of similar phenolic compounds, a potential mechanism of action for **11-Dehydroxygrevilloside B** could involve the modulation of key cellular signaling

pathways. The diagram below illustrates a hypothetical anti-inflammatory signaling cascade that could be investigated.



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Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by **11-Dehydroxygrevilloside B**.

## Future Directions

The study of **11-Dehydroxygrevilloside B** is in its nascent stages. Future research should focus on:

- **Comprehensive Biological Screening:** A broad-based screening of **11-Dehydroxygrevilloside B** against various cell lines and in different disease models is necessary to identify its primary biological activities.
- **Mechanism of Action Studies:** Once a significant biological activity is confirmed, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.
- **In Vivo Efficacy and Safety:** Promising in vitro results should be followed by in vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of the compound.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis of analogs of **11-Dehydroxygrevilloside B** can help in understanding the structural features crucial for its

biological activity and in optimizing its therapeutic potential.

## Conclusion

**11-Dehydroxygrevilloside B** represents a promising natural product for further investigation. This technical guide provides the foundational information on its physicochemical properties and outlines a strategic approach for its systematic evaluation. While specific experimental data remains to be generated, the methodologies and potential areas of investigation detailed herein offer a roadmap for researchers to unlock the therapeutic potential of this and other related natural compounds.

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## References

- 1. biocrick.com [biocrick.com]
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